molecular formula C13H15F2NO3 B2946825 Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2287342-75-8

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2946825
CAS No.: 2287342-75-8
M. Wt: 271.264
InChI Key: YQMBOEZEGTXNTQ-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a benzyl group, a difluoro-substituted pyrrolidine ring, and a hydroxymethyl group. This compound is of interest in various scientific research applications due to its potential utility in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor containing the difluoro and hydroxymethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its difluoro group can enhance binding affinity to biological targets.

Medicine: The compound has potential applications in drug discovery and development. It can serve as a precursor for pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoro substitution.

  • Benzyl 4,4-difluoro-2-(methoxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of hydroxymethyl.

Uniqueness: Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its difluoro substitution, which can enhance its chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMBOEZEGTXNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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